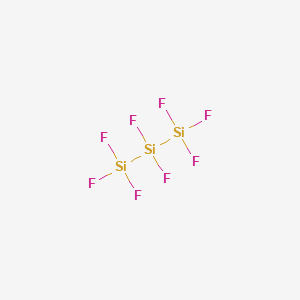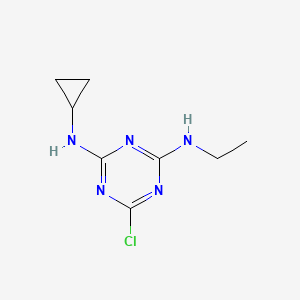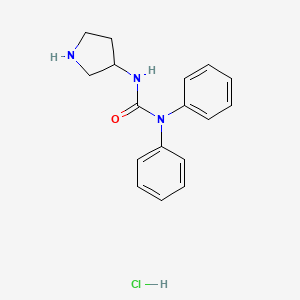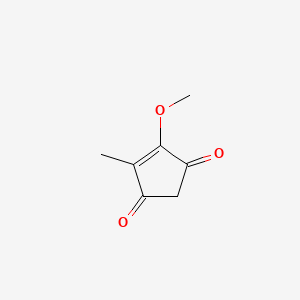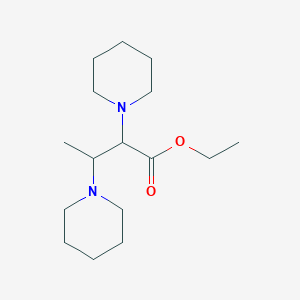
Ethyl 2,3-bis(piperidin-1-YL)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-bis(piperidin-1-YL)butanoate is an organic compound that features a butanoate ester functional group and two piperidine rings Piperidine is a six-membered heterocyclic amine, which is commonly found in various natural and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-bis(piperidin-1-YL)butanoate typically involves the reaction of ethyl 2,3-dibromobutanoate with piperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine displaces the bromine atoms on the butanoate ester. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl 2,3-bis(piperidin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Ethyl 2,3-bis(piperidin-1-YL)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2,3-bis(piperidin-1-YL)butanoate involves its interaction with biological targets, such as enzymes or receptors. The piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.
類似化合物との比較
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Ethyl 2-piperidin-1-ylacetate: A related compound with one piperidine ring.
2,3-bis(piperidin-1-YL)propanoate: A similar compound with a propanoate ester group.
Uniqueness
Ethyl 2,3-bis(piperidin-1-YL)butanoate is unique due to the presence of two piperidine rings and a butanoate ester group, which confer distinct chemical and biological properties
特性
CAS番号 |
6628-49-5 |
|---|---|
分子式 |
C16H30N2O2 |
分子量 |
282.42 g/mol |
IUPAC名 |
ethyl 2,3-di(piperidin-1-yl)butanoate |
InChI |
InChI=1S/C16H30N2O2/c1-3-20-16(19)15(18-12-8-5-9-13-18)14(2)17-10-6-4-7-11-17/h14-15H,3-13H2,1-2H3 |
InChIキー |
IRUSQNAIDMLKBQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)N1CCCCC1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


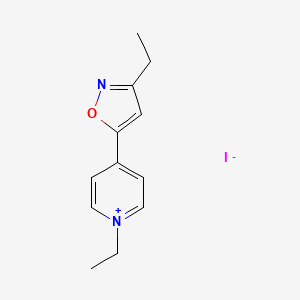
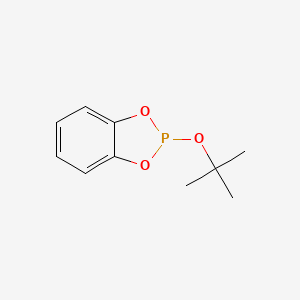
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
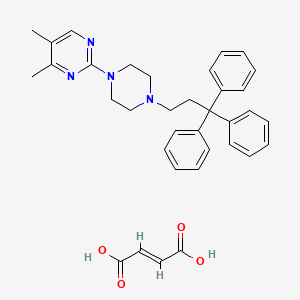
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
